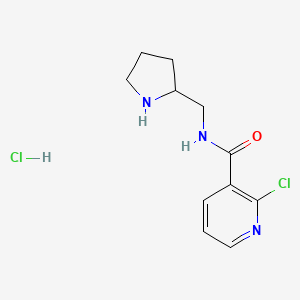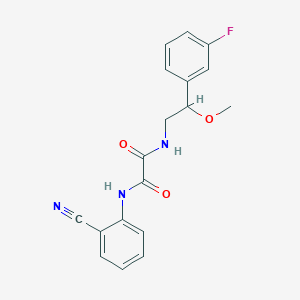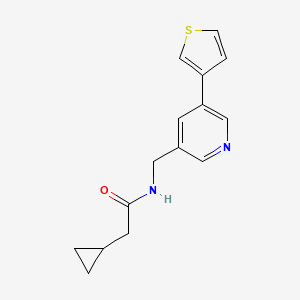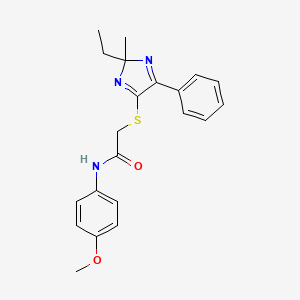
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been investigated for its potential applications in several areas of scientific research. One of the most promising areas of research is in the field of cancer biology. 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to cancer biology, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has also been investigated for its potential applications in neurobiology. Studies have shown that 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride can improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its effects on cognitive function and memory.
Biochemical and Physiological Effects:
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and cognitive function, 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride for lab experiments is its high purity and specificity. 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been shown to have minimal off-target effects, making it a valuable tool for investigating specific biological pathways and processes. However, one limitation of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. One area of interest is in the development of new cancer therapies based on 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. Additionally, further investigation into the mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride may help to identify new targets for drug development in a variety of diseases. Finally, the potential applications of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride in neurobiology and cognitive function warrant further investigation, as this compound may hold promise for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride involves the reaction of 2-chloronicotinic acid with pyrrolidine and methylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. This synthesis method has been reported in several scientific publications and has been shown to yield high purity 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride.
properties
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-7-8-3-1-5-13-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWCRCLSGIONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C(N=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)


